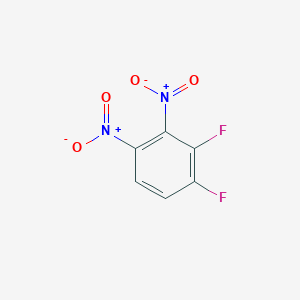
1,2-Difluoro-3,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3,4-dinitrobenzene is an organic compound with the molecular formula C6H2F2N2O4. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two nitro groups. This compound is known for its reactivity and is used in various scientific research applications.
Preparation Methods
1,2-Difluoro-3,4-dinitrobenzene can be synthesized through a nitration reaction of 1,2-difluorobenzene. The process involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The reaction conditions are typically mild, and the synthesis process is straightforward, making it suitable for industrial production .
Chemical Reactions Analysis
1,2-Difluoro-3,4-dinitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines or hydroxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Difluoro-3,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated aromatic compounds.
Biology: The compound is used in the study of protein interactions and modifications.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3,4-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, allowing the displacement of fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a leaving group .
Comparison with Similar Compounds
1,2-Difluoro-3,4-dinitrobenzene can be compared to other similar compounds such as:
1,5-Difluoro-2,4-dinitrobenzene: This compound has a similar structure but with different positions of the fluorine and nitro groups.
1-Fluoro-2,4-dinitrobenzene: This compound has only one fluorine atom and is commonly used in protein sequencing and analysis.
1,2-Dinitrobenzene: This compound lacks fluorine atoms and is primarily used in the manufacture of explosives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
37583-41-8 |
|---|---|
Molecular Formula |
C6H2F2N2O4 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
1,2-difluoro-3,4-dinitrobenzene |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)6(5(3)8)10(13)14/h1-2H |
InChI Key |
JXSSPZOCHGZWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















